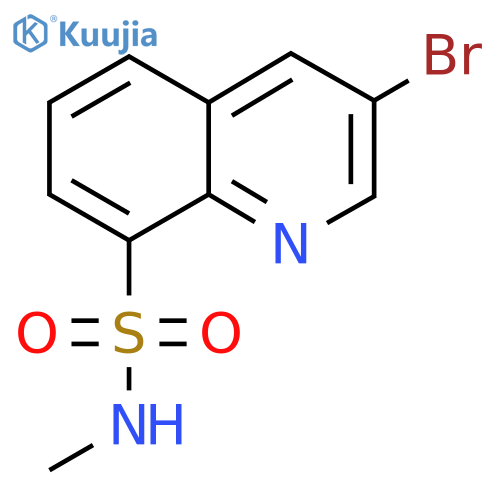Cas no 1856493-85-0 (3-bromo-N-methylquinoline-8-sulfonamide)

1856493-85-0 structure
商品名:3-bromo-N-methylquinoline-8-sulfonamide
3-bromo-N-methylquinoline-8-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1856493-85-0
- 3-bromo-N-methylquinoline-8-sulfonamide
- EN300-1453288
-
- インチ: 1S/C10H9BrN2O2S/c1-12-16(14,15)9-4-2-3-7-5-8(11)6-13-10(7)9/h2-6,12H,1H3
- InChIKey: HSRLZLUHGDOIEU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C2C(=C1)C=CC=C2S(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 299.95681g/mol
- どういたいしつりょう: 299.95681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 67.4Ų
3-bromo-N-methylquinoline-8-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453288-250mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1453288-10000mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 10000mg |
$4236.0 | 2023-09-29 | ||
| Enamine | EN300-1453288-1.0g |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1453288-100mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1453288-5000mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 5000mg |
$2858.0 | 2023-09-29 | ||
| Enamine | EN300-1453288-50mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1453288-500mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 500mg |
$946.0 | 2023-09-29 | ||
| Enamine | EN300-1453288-1000mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 1000mg |
$986.0 | 2023-09-29 | ||
| Enamine | EN300-1453288-2500mg |
3-bromo-N-methylquinoline-8-sulfonamide |
1856493-85-0 | 2500mg |
$1931.0 | 2023-09-29 |
3-bromo-N-methylquinoline-8-sulfonamide 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1856493-85-0 (3-bromo-N-methylquinoline-8-sulfonamide) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量